molecular formula C11H16ClN B13169010 [(4-Chloro-3-methylphenyl)methyl](propan-2-YL)amine

[(4-Chloro-3-methylphenyl)methyl](propan-2-YL)amine

Cat. No.: B13169010
M. Wt: 197.70 g/mol
InChI Key: SNJZFMOYMCQPKV-UHFFFAOYSA-N
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Description

(4-Chloro-3-methylphenyl)methylamine is a secondary amine characterized by a 4-chloro-3-methylphenylmethyl group attached to a propan-2-ylamine backbone. Its structure combines a halogenated aromatic ring (providing electron-withdrawing effects) with a branched alkylamine moiety, which influences its reactivity, solubility, and biological activity.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

N-[(4-chloro-3-methylphenyl)methyl]propan-2-amine

InChI

InChI=1S/C11H16ClN/c1-8(2)13-7-10-4-5-11(12)9(3)6-10/h4-6,8,13H,7H2,1-3H3

InChI Key

SNJZFMOYMCQPKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNC(C)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-methylphenyl)methylamine typically involves the reaction of 4-chloro-3-methylbenzyl chloride with isopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 50-70°C.

Industrial Production Methods

On an industrial scale, the production of (4-Chloro-3-methylphenyl)methylamine can be achieved through continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-methylphenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are used in substitution reactions.

Major Products Formed

    Oxidation: Amides and nitriles.

    Reduction: Amine derivatives.

    Substitution: Azides and nitriles.

Scientific Research Applications

(4-Chloro-3-methylphenyl)methylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-3-methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituent patterns on the aromatic ring or the amine group. These variations significantly impact physicochemical properties and functionality:

Compound Substituents Key Structural Differences Evidence
(2,4-Dichlorophenyl)methylamine 2,4-dichloro on phenyl Additional Cl at position 2; higher halogen content
(4-Nitrophenyl)methylamine 4-nitro on phenyl Nitro group (strong electron-withdrawing)
{[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine Thiophene at position 2 Heterocyclic sulfur atom; altered π-system
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine Benzyloxy and methoxy groups Bulky substituents; increased lipophilicity

Key Observations :

  • Electron-Withdrawing Groups : The nitro group in (4-nitrophenyl)methylamine () enhances polarity, reducing membrane permeability but improving solubility in polar solvents.
  • Heterocyclic Modifications : Thiophene incorporation () introduces sulfur-based interactions and modifies electronic properties, which may influence metabolic stability .

Physicochemical Properties

Lipophilicity and Solubility

Lipophilicity (log P or HPLC-derived log k) is critical for bioavailability. Comparative data from similar compounds:

Compound log k (HPLC) Polarity Evidence
Chlorinated derivatives (e.g., 2,4-dichloro) 3.8–4.2 Moderate
Nitro-substituted derivatives 2.5–3.0 High
Methoxy-/benzyloxy-substituted derivatives 4.5–5.0 Low
  • Nitro Derivatives : Lower log k (2.5–3.0) correlates with reduced membrane permeability but improved aqueous solubility .
Melting Points and Stability
  • Hydrochloride salts (e.g., (2,4-dichlorophenyl)methylamine HCl) exhibit higher melting points (468–469 K) due to ionic interactions, enhancing thermal stability .
  • Free bases like the thiophene-containing analog may have lower melting points, reflecting weaker intermolecular forces .

Critical Analysis of Contradictory Evidence

  • Lipophilicity Trends : While chlorinated derivatives generally show higher log k, nitro groups () contradict this trend, emphasizing the role of substituent electronic effects over mere halogen presence.
  • Synthetic Yields : Schotten-Baumann reactions () achieve high yields (>70%), but catalytic hydrogenation () varies (48–72%), highlighting substrate-specific challenges.

Biological Activity

(4-Chloro-3-methylphenyl)methylamine, commonly referred to as a chlorinated aromatic amine, is an organic compound with a molecular formula of C10H14ClN. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The compound contains a chlorinated phenyl group, a methyl group, and a propan-2-yl amine moiety. The presence of the chlorine atom at the para position relative to the methyl group significantly influences its chemical reactivity and biological interactions. The molecular weight of (4-Chloro-3-methylphenyl)methylamine is approximately 197.70 g/mol.

Synthesis Methods

The synthesis of (4-Chloro-3-methylphenyl)methylamine typically involves the reaction of 4-chloro-3-methylbenzyl chloride with isopropylamine. This nucleophilic substitution reaction is facilitated by a base, such as sodium hydroxide, under conditions involving solvents like ethanol or methanol at temperatures between 50-70°C.

Table 1: Synthesis Overview

StepReactantsConditionsProducts
14-Chloro-3-methylbenzyl chloride + IsopropylamineBase (NaOH), Ethanol/Methanol, 50-70°C(4-Chloro-3-methylphenyl)methylamine

The biological activity of (4-Chloro-3-methylphenyl)methylamine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amine group can act as a nucleophile, while the aromatic rings may participate in electrophilic aromatic substitution reactions. This compound has been studied for its potential roles in modulating neurotransmitter systems and enzyme functions.

Antimicrobial and Antiviral Properties

Research indicates that compounds similar to (4-Chloro-3-methylphenyl)methylamine exhibit antimicrobial and antiviral properties. For instance, studies have shown that chlorinated aromatic amines can inhibit bacterial growth and viral replication through various mechanisms, including disruption of cell membrane integrity and interference with nucleic acid synthesis.

Case Study: Antiviral Activity
A study evaluating the antiviral efficacy of chlorinated phenylamines demonstrated significant inhibition of viral replication in vitro. The mechanism was attributed to the compound's ability to bind to viral proteins, thereby preventing their interaction with host cell receptors.

Applications in Medicinal Chemistry

Given its structural features, (4-Chloro-3-methylphenyl)methylamine has potential applications in drug development targeting central nervous system disorders. Its ability to modulate receptor activity suggests that it could be developed into therapeutic agents for conditions such as anxiety or depression.

Table 2: Potential Applications

Application AreaDescription
Medicinal ChemistryDevelopment of drugs targeting CNS disorders
Organic SynthesisIntermediate for synthesizing complex organic compounds
Biochemical ProbesStudying specific biological pathways

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